4-[(4-Methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine
Description
Properties
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-5-4-13-8(10-5)12-7-3-11-2-6(7)9/h4,6-7H,2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNOJLIWMDRKPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2COCC2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine typically involves the reaction of 4-methyl-1,3-thiazol-2-ol with oxirane-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Scientific Research Applications
4-[(4-Methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 4-[(4-Methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Research Findings and Implications
- Antiviral Potential: Thiazole-containing compounds like Pritelivir highlight the importance of sulfur and nitrogen atoms in disrupting viral enzymes. The target compound’s ether linkage may offer a balance between potency and pharmacokinetics .
- Antioxidant Activity : Thiazole-amine derivatives exhibit radical-scavenging capabilities, suggesting the target compound could be optimized for oxidative stress-related diseases .
- Structural Flexibility : The oxolan ring’s rigidity in the target compound may reduce off-target effects compared to flexible analogs like methyl[(2-methylthiazol-4-yl)methyl]amine .
Biological Activity
4-[(4-Methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine, with the CAS number 2199525-67-0, is a compound featuring both thiazole and oxolane rings. This unique structure has garnered attention for its potential biological activities, particularly in medicinal chemistry. The thiazole moiety is often associated with various pharmacological properties, making this compound a subject of interest in drug development.
The molecular formula of this compound is , with a molecular weight of 200.26 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | 2199525-67-0 |
| Molecular Formula | C₈H₁₂N₂O₂S |
| Molecular Weight | 200.26 g/mol |
Synthesis
The synthesis of this compound typically involves the reaction of 4-methyl-1,3-thiazol-2-ol with oxirane-2-amine in the presence of a base like sodium hydroxide. This method allows for the formation of the desired oxolane structure while maintaining the integrity of the thiazole ring.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have been shown to inhibit bacterial growth and possess antifungal properties. The specific biological activity of this compound has not been extensively documented in literature; however, its structural similarities to other thiazole-containing compounds suggest potential efficacy against various pathogens .
Acetylcholinesterase Inhibition
A notable area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have demonstrated promising AChE inhibitory activity. For example, studies on related thiazole compounds have shown IC50 values indicating effective inhibition, which could imply similar potential for this compound .
Case Study: Thiazole Derivatives
A study investigating a series of thiazole derivatives found that those with specific substituents exhibited strong AChE inhibition and cytotoxicity against cancer cell lines. For instance, a compound structurally similar to this compound showed significant activity with an IC50 value of 2.7 µM against AChE . This suggests that further exploration into the biological activity of our compound could yield valuable insights into its therapeutic potential.
Q & A
Basic: What established synthetic routes are available for 4-[(4-Methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine?
Methodological Answer:
Synthesis typically involves coupling oxolan-3-amine derivatives with functionalized thiazole precursors. A common approach is nucleophilic substitution, where the hydroxyl group of oxolan-3-amine reacts with a halogenated 4-methyl-1,3-thiazol-2-yl derivative (e.g., 2-chloro-4-methylthiazole) under reflux in polar aprotic solvents like DMF or THF. Catalysts such as K₂CO₃ or NaH may enhance reactivity . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Yield optimization requires careful control of stoichiometry and reaction time.
Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving structural ambiguities. For example, in related thiazole-containing complexes (e.g., tungsten(II) compounds), SC-XRD confirmed bond angles, torsion angles, and non-covalent interactions (e.g., C–H⋯O contacts) that influence molecular conformation . Using software like SHELXL (for refinement) and OLEX2 (for visualization), researchers can analyze electron density maps to validate stereochemistry and hydrogen bonding patterns . For amorphous samples, complementary techniques like solid-state NMR or DFT-based computational modeling may reconcile discrepancies between predicted and observed geometries.
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ identifies key functional groups. The oxolan ring’s protons (δ 3.5–4.5 ppm) and thiazole protons (δ 6.5–7.5 ppm) are diagnostic. 2D NMR (COSY, HSQC) clarifies connectivity .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.
- IR Spectroscopy : Stretching vibrations for C–O (1050–1250 cm⁻¹) and C–N (1350–1500 cm⁻¹) bonds validate the oxy-thiazole linkage.
Advanced: What strategies address contradictions in biological activity data across studies?
Methodological Answer:
Contradictions may arise from differences in assay conditions (e.g., cell lines, solvent systems) or impurity profiles. To mitigate:
- Standardized Assays : Use validated protocols (e.g., herpesvirus inhibition assays, as seen in thiazole-based antivirals ).
- Purity Validation : Employ HPLC (≥95% purity) and elemental analysis to rule out batch variability.
- Dose-Response Studies : Compare EC₅₀/IC₅₀ values across multiple replicates.
- Mechanistic Profiling : Use target-specific assays (e.g., enzyme inhibition kinetics) to isolate activity pathways.
Basic: What are the known biological targets or activities of this compound?
Methodological Answer:
While direct data on this compound is limited, structurally related thiazole derivatives exhibit antiviral and antimicrobial properties. For example, N-substituted thiazole acetamides inhibit herpes simplex virus replication by targeting viral DNA polymerase . Preliminary assays should screen for activity against viral proteases or bacterial enzymes (e.g., β-lactamases) using microplate-based fluorometric or colorimetric assays.
Advanced: How does computational modeling aid in understanding its reactivity and interactions?
Methodological Answer:
- Docking Studies : Tools like AutoDock Vina predict binding affinities to biological targets (e.g., viral enzymes) by simulating ligand-receptor interactions.
- DFT Calculations : Gaussian or ORCA software optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict reaction pathways (e.g., nucleophilic attack at the oxolan oxygen) .
- MD Simulations : GROMACS or NAMD models dynamic behavior in solvated systems, identifying stable conformers or aggregation tendencies.
Basic: What are the stability and storage considerations for this compound?
Methodological Answer:
The compound is hygroscopic and light-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability in solution varies by solvent; DMSO solutions should be aliquoted to avoid freeze-thaw degradation. Monitor decomposition via TLC or HPLC at regular intervals .
Advanced: How can synthetic byproducts or isomers be identified and controlled?
Methodological Answer:
- Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) for enantiomeric resolution.
- Spectroscopic Fingerprinting : Compare experimental ¹H NMR shifts with DFT-predicted spectra for isomers.
- Reaction Optimization : Adjust temperature, solvent polarity, or catalyst (e.g., switch from K₂CO₃ to Cs₂CO₃) to minimize side reactions .
Basic: What solvents and conditions are suitable for recrystallization?
Methodological Answer:
Ethanol-water (7:3 v/v) or acetonitrile are preferred due to moderate polarity. Slow cooling (0.5°C/min) from near-boiling temperatures yields high-purity crystals. For poorly soluble batches, DCM/hexane diffusion methods may be effective .
Advanced: What role does the oxy-thiazole moiety play in molecular interactions?
Methodological Answer:
The thiazole’s sulfur atom participates in π-stacking and van der Waals interactions, while the oxy group acts as a hydrogen bond acceptor. In crystallographic studies of similar compounds, these moieties stabilize ligand-protein complexes via hydrophobic pockets and polar contacts . Mutagenesis studies or isosteric replacements (e.g., substituting oxygen with sulfur) can further elucidate functional contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
